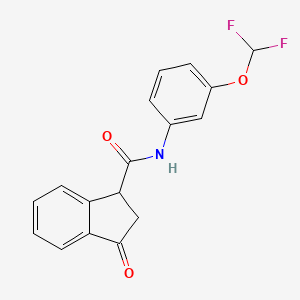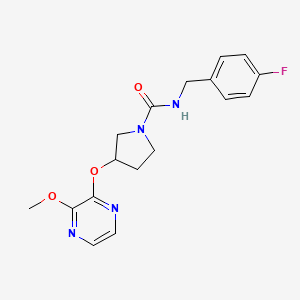
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Kinase Inhibition
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide and its derivatives have been extensively studied for their potential as kinase inhibitors. These compounds have demonstrated significant efficacy in inhibiting the Met kinase superfamily, which is crucial for various biological processes including cancer progression and metastasis. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These findings suggest potential therapeutic applications in treating Met-dependent tumors (Schroeder et al., 2009).
Synthesis and Structural Studies
The compound and its analogs have also been subjects of synthesis and structural studies aiming to explore their potential in various biomedical applications. For instance, research into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate provided valuable insights into the structural aspects of such compounds. This research contributes to understanding the compound's chemical behavior and potential for further modification to suit specific biomedical applications (Calvez et al., 1998).
Antimicrobial and Antitubercular Activities
Moreover, novel pyridine derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies have highlighted the potential of such compounds in treating infectious diseases, with some derivatives showing significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests a promising avenue for developing new therapeutic agents against bacterial infections (Bodige et al., 2019).
Non-linear Optical (NLO) Properties and Molecular Docking
Additionally, the compound and its derivatives have been explored for their non-linear optical (NLO) properties and molecular docking capabilities, indicating their potential in the fields of materials science and drug design. Such studies demonstrate the versatility of this compound derivatives in various scientific and technological applications, beyond their initial biomedical scope (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-16(20-8-7-19-15)25-14-6-9-22(11-14)17(23)21-10-12-2-4-13(18)5-3-12/h2-5,7-8,14H,6,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSZOKAHXZGUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)
![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)
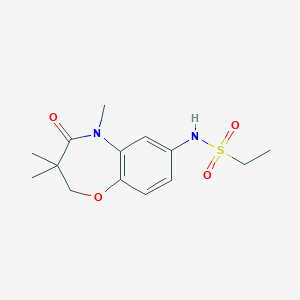
![N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2863311.png)
![4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2863316.png)

![N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2863323.png)
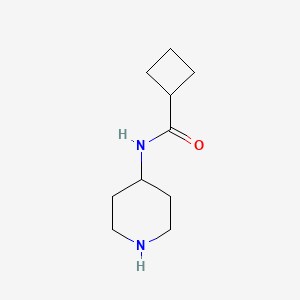
![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)
![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)
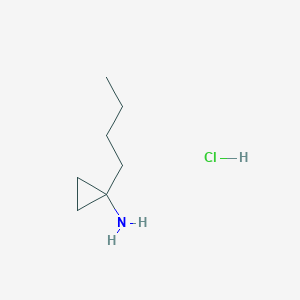
![3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2863328.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}PROPANAMIDE](/img/structure/B2863329.png)
